Avibactam is derived from a bicyclic compound known as diazabicyclooctane, which is designed to mimic the structure of beta-lactams while avoiding the limitations associated with traditional beta-lactam antibiotics. Its development was driven by the increasing prevalence of multidrug-resistant bacterial infections, necessitating new therapeutic strategies to combat these pathogens.
The synthesis of avibactam has been the subject of various patent applications and scientific studies, reflecting ongoing efforts to optimize production methods. The most notable methods include:
Avibactam's molecular structure can be described as follows:
The compound's structural characteristics allow it to effectively bind to active sites of beta-lactamases, thus inhibiting their function.
Avibactam undergoes several chemical reactions during its synthesis and application:
These reactions not only contribute to the synthesis but also play a role in its mechanism of action against resistant bacteria.
Avibactam functions by irreversibly binding to the active site serine residue of various beta-lactamases, such as those produced by bacteria like Klebsiella pneumoniae and Escherichia coli. This binding inhibits the enzyme's ability to hydrolyze beta-lactam antibiotics, thereby restoring their efficacy.
These properties are critical for both its formulation in pharmaceutical preparations and its storage conditions.
Avibactam is primarily used in clinical settings as part of combination therapies for treating infections caused by resistant strains of bacteria. Its applications include:
Early β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam) were primarily effective against Class A serine β-lactamases (SBLs) but showed minimal activity against Class C (AmpC) and Class D enzymes. These inhibitors, structurally resembling β-lactams, irreversibly inactivated targets through hydrolysis but were vulnerable to enzymatic degradation themselves. The clinical emergence of multidrug-resistant Gram-negative pathogens—particularly Pseudomonas aeruginosa and Enterobacteriaceae spp. producing AmpC and carbapenemases—exposed critical gaps in existing therapies. By the 2000s, metallo-β-lactamases (MBLs), which hydrolyze carbapenems and evade traditional inhibitors, amplified the urgency for novel agents [1] [4].
Table 1: Generations of β-Lactamase Inhibitors
Generation | Examples | Spectrum Limitations | Mechanism of Action |
---|---|---|---|
First (1980s) | Clavulanic acid | Class A only | Irreversible hydrolysis |
Second (1990s) | Sulbactam, Tazobactam | Class A; weak Class D | Irreversible hydrolysis |
Third (2010s+) | Avibactam | Class A/C/D and some MBL combos | Reversible acylation |
Avibactam, a 1,2-diazabicyclo[3.2.1]octan-8-one derivative, represents a paradigm shift as the first non-β-lactam β-lactamase inhibitor approved for clinical use. Its design exploited conformational rigidity and strategic electrophilic positioning:
Chemical Pathway:
Avibactam (closed) ↓ Acylation (Ser attack) Covalent acyl-enzyme complex (open) ↓ Recyclization (koff = 0.045 min⁻¹ in TEM-1) Avibactam (closed) + Free enzyme
Avibactam’s advancement exemplifies synergy between public and private sectors:
Table 2: Key Partnerships in Avibactam Development
Partner Type | Contributions | Impact |
---|---|---|
Academia (e.g., structural biology labs) | Enzyme kinetics, crystallography data | Validated target engagement and reversibility |
EU IMI (COMBACTE-CARE) | Clinical trial infrastructure across 20 countries | Enabled REVISIT/ASSEMBLE trials for cIAI/HAP |
BARDA (U.S.) | Funding for resistance surveillance | Supported FDA regulatory strategy |
Avibactam’s regulatory journey leveraged expedited pathways for antimicrobial resistance (AMR):
Table 3: Global Regulatory Timeline for Avibactam Combinations
Region | Year | Approval/Designation | Indications Covered |
---|---|---|---|
U.S. (FDA) | 2019 | QIDP/Fast Track Designation | cIAI, HAP, cUTI |
EU (EMA) | 2024 | Marketing Authorization | cIAI, HAP/VAP, cUTI |
Great Britain | 2024 | Marketing Authorization | cIAI, HAP/VAP, cUTI |
U.S. (FDA) | 2025 | EMBLAVEO™ Approval (with metronidazole) | cIAI (limited options) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9